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Compound of Interest

Compound Name: Methyl 2-hydroxyoctadecanoate

Cat. No.: B072021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

Methyl 2-hydroxyoctadecanoate, a long-chain fatty acid ester. The document details the

expected data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. It also provides comprehensive

experimental protocols for acquiring these spectra, designed to assist researchers in the

identification and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Methyl 2-hydroxyoctadecanoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-hydroxyoctadecanoate
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Chemical Shift (δ) ppm Multiplicity Assignment

~4.0 Triplet H-2

~3.7 Singlet -OCH₃

~1.6 Multiplet H-3

~1.2-1.4 Broad Multiplet -(CH₂)₁₄-

~0.9 Triplet H-18

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-hydroxyoctadecanoate

Chemical Shift (δ) ppm Assignment

~175 C-1 (C=O)

~70 C-2 (CH-OH)

~52 -OCH₃

~34 C-3

~22-32 C-4 to C-17

~14 C-18

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 3: Mass Spectrometry Data (Electron Ionization - TMS Derivative) for Methyl 2-
hydroxyoctadecanoate[2]
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m/z Interpretation

386 [M]⁺ (Molecular ion of TMS derivative)

371 [M-CH₃]⁺

299 [M-C₅H₁₁O₂Si]⁺

175 [CH₃OOC-CH(OTMS)]⁺

73 [Si(CH₃)₃]⁺ (Base Peak)

Table 4: Infrared (IR) Spectroscopy Data for Methyl 2-hydroxyoctadecanoate

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 (broad) O-H Stretching

~2920, ~2850 C-H (alkane) Stretching

~1740 C=O (ester) Stretching

~1460 C-H (alkane) Bending

~1170 C-O (ester) Stretching

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Methyl 2-hydroxyoctadecanoate into a clean, dry NMR

tube.

Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.
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¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer (or higher).

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0

ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (or higher), such as a Varian XL-100.[1]

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal

(CDCl₃ at 77.16 ppm).
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (for underivatized compound):

Prepare a 1 mg/mL stock solution of Methyl 2-hydroxyoctadecanoate in a volatile solvent

such as hexane or ethyl acetate.

Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

Gas Chromatograph: Agilent 7890A GC system or equivalent.

Mass Spectrometer: Agilent 5975C MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (splitless mode).

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold: 10 minutes at 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):

Ensure the ATR crystal of the FT-IR spectrometer is clean.

If the sample is a solid at room temperature, gently melt a small amount.

Apply a small drop of the liquid sample directly onto the center of the ATR crystal to form a

thin, uniform film.

FT-IR Analysis:

Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR)

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample. Then, collect the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

Methyl 2-hydroxyoctadecanoate.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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